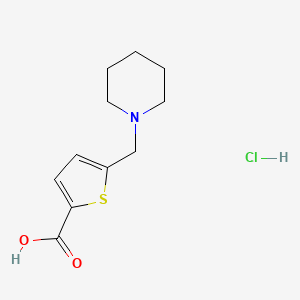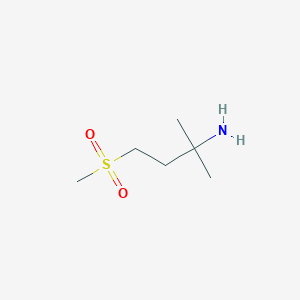
(4-Amino-6-chloropyrimidin-5-yl)methanol
Overview
Description
“(4-Amino-6-chloropyrimidin-5-yl)methanol” is a chemical compound with the CAS Number: 1341216-79-2 . It has a molecular weight of 159.57 and its IUPAC name is (4-amino-6-chloro-5-pyrimidinyl)methanol .
Molecular Structure Analysis
The InChI code for “(4-Amino-6-chloropyrimidin-5-yl)methanol” is 1S/C5H6ClN3O/c6-4-3 (1-10)5 (7)9-2-8-4/h2,10H,1H2, (H2,7,8,9) . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
“(4-Amino-6-chloropyrimidin-5-yl)methanol” is a solid with a melting point of 164 - 168°C .Scientific Research Applications
Antimicrobial and Anticancer Applications
- A series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including variants of (4-Amino-6-chloropyrimidin-5-yl)methanol, demonstrated significant antimicrobial and anticancer activities, surpassing the reference drug doxorubicin in efficacy (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Carbocyclic Nucleosides
- (4-Amino-6-chloropyrimidin-5-yl)methanol was utilized in the synthesis of cyclopentanetrimethanol and related compounds, contributing to the development of 8-azapurine arabino-carbocyclic nucleoside analogues, which are potential antitumor agents (Figueira, Caamaño, Fernández, & Blanco, 2002).
Imaging in Parkinson's Disease
- The compound was used in the synthesis of HG-10-102-01, a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Docking Studies for Antibacterial Activity
- Docking studies of compounds including (4-Amino-6-chloropyrimidin-5-yl)methanone derivatives were carried out to understand their structural and electronic properties, contributing to insights into their antibacterial activity (Shahana & Yardily, 2020).
Synthesis of Novel Compounds with Potential Biological Activity
- The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, related to (4-Amino-6-chloropyrimidin-5-yl)methanol, led to the synthesis of new derivatives with potential for biological activity (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Catalyst-Free Domino Reactions for Synthesis
- A catalyst-free domino reaction was developed using a compound structurally related to (4-Amino-6-chloropyrimidin-5-yl)methanol, contributing to the synthesis of new compounds with potential agricultural applications (Zhao, Wang, Liu, Geng, & Wang, 2020).
Safety And Hazards
The safety information for “(4-Amino-6-chloropyrimidin-5-yl)methanol” includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(4-amino-6-chloropyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-4-3(1-10)5(7)9-2-8-4/h2,10H,1H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNIIQPIWKPOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-6-chloropyrimidin-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)
![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)





![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)


![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)